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molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No. B028879
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403952

Procedure details

##STR28## tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate. Sodium hydride (16 mg of 60% oil dispersion, 0.40 mmol) was added to a solution of 102 mg (0.35 mmol) of tert-butyl 2-formyl-4-(4-propylphenyl)butanoate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 mL). After 20 min., 1-carboethoxycyclopropyl triphenylphosphonium tetrafluoroborate (193 mg, 0.42 mmol) was added to the pale yellow solution and stirring was continued overnight at room temperature. The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL). The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL), dried (Na2SO4), decanted, and evaporated. The residue was purified by flash column chromatography on silica gel (8 g), eluting with 100 mL of 5% EtOAc/hexane, to give the title compound as 52 mg (38% yield) of colorless oil.
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
193 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](C1CCC(CCC2C=CC(CCC)=CC=2)(C(OC(C)(C)C)=O)C=1)(OCC)=O.[H-].[Na+].C(C(CCC1C=CC(CCC)=CC=1)C(OC(C)(C)C)=O)=O.F[B-](F)(F)F.C(C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)(OCC)=O.[CH3:84][N:85]1[CH2:90][CH2:89][CH2:88][N:87]([CH3:91])[C:86]1=O>>[CH3:86][N:87]([CH3:91])[C:88]1[CH:89]=[CH:90][N:85]=[CH:84][CH:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1=CC(CC1)(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
Step Two
Name
Quantity
16 mg
Type
reactant
Smiles
[H-].[Na+]
Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Smiles
C(=O)C(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Three
Name
Quantity
193 mg
Type
reactant
Smiles
F[B-](F)(F)F.C(=O)(OCC)C1(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (8 g)
WASH
Type
WASH
Details
eluting with 100 mL of 5% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C1=CC=NC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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